3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the bromination of 4-hydroxyphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The bromination process introduces bromine atoms at the 3 and 5 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes bromination, purification, and crystallization steps to obtain the final product with high purity. The use of advanced techniques such as column chromatography and recrystallization ensures the removal of impurities and enhances the yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenolic acids.
Substitution: Amino and thiol-substituted phenolic acids.
Scientific Research Applications
3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its biological activity. The compound can interact with cellular proteins and enzymes, leading to modulation of biochemical pathways. Its antioxidant properties are attributed to the ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzoic acid
- 3,5-Dibromo-4-hydroxyphenylpyruvic acid
- N-(3,5-Dibromo-4-hydroxyphenyl)benzamide
Uniqueness
3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both hydroxyl and hydroxypropanoic acid groups, which confer distinct chemical and biological properties
Properties
CAS No. |
875245-03-7 |
---|---|
Molecular Formula |
C9H8Br2O4 |
Molecular Weight |
339.96 g/mol |
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8Br2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,12-13H,3H2,(H,14,15) |
InChI Key |
KXOPOMFBWDCGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.